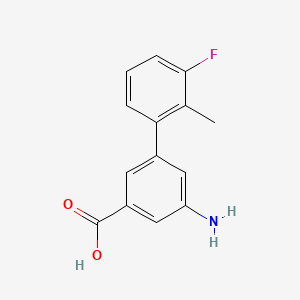

3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-amino-5-(3-fluoro-2-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c1-8-12(3-2-4-13(8)15)9-5-10(14(17)18)7-11(16)6-9/h2-7H,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNNLHJGPSVYML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C2=CC(=CC(=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10689244 | |

| Record name | 5-Amino-3'-fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10689244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261948-82-6 | |

| Record name | 5-Amino-3'-fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10689244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid

Abstract: This guide provides a comprehensive technical overview of the spectroscopic characterization of the novel compound 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid. As experimental data for this specific molecule is not yet publicly available, this document presents a detailed, predictive analysis based on foundational spectroscopic principles and data from analogous structures. It is designed to serve as an authoritative benchmark for researchers, scientists, and drug development professionals engaged in the synthesis and verification of this and related molecular scaffolds. The methodologies and interpretations for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are detailed, providing a robust framework for structural elucidation.

Introduction and Molecular Overview

The compound 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid is a polysubstituted bi-aryl molecule of interest in medicinal chemistry and materials science. Its structure combines a benzoic acid moiety, known for its utility in drug design, with a substituted phenyl ring, offering a unique three-dimensional architecture. The presence of an amino group, a fluorine atom, and a methyl group provides multiple points for potential biological interactions and further chemical modification.

Accurate structural confirmation is the bedrock of any chemical research, particularly in drug development where molecular identity is paramount. This guide outlines the expected spectroscopic signature of the title compound, explaining the causal relationships between its structure and its spectral data.

Molecular Structure:

Molecular Formula: C₁₄H₁₂FNO₂

Molecular Weight: 245.25 g/mol

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is the first line of analysis to confirm the molecular weight of a newly synthesized compound. For a molecule like 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid, Electrospray Ionization (ESI) is a suitable "soft" ionization technique that would likely yield a prominent molecular ion peak.

Predicted Mass Spectrum Data

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 246.0925 | Molecular Ion Peak (Protonated) . The most critical peak confirming the molecular weight. High-resolution MS can distinguish this from other formulas with the same nominal mass.[1][2] |

| [M-H₂O+H]⁺ | 228.0819 | Loss of a water molecule from the carboxylic acid. |

| [M-COOH+H]⁺ | 201.0976 | Loss of the carboxylic acid group (formyl radical), a common fragmentation for benzoic acids.[3][4] |

| [C₇H₅FCH₃]⁺ | 125.0710 | Base Peak (Predicted) . Cleavage of the bond between the two phenyl rings, resulting in the stable 3-fluoro-2-methylphenyl cation. |

| [C₆H₅NH₂]⁺ | 120.0498 | Fragment corresponding to the aminobenzoic acid portion after cleavage and rearrangement. |

Note: The base peak is the most intense peak in the spectrum and is assigned a relative intensity of 100.[5]

Causality of Fragmentation

The predicted fragmentation pattern is governed by the stability of the resulting carbocations.[6] The bond connecting the two aromatic rings is a likely point of cleavage. The loss of the carboxylic acid group is a characteristic fragmentation pathway for benzoic acid derivatives, often leading to a stable phenyl cation.[3][7]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Use a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped with an ESI source.

-

Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Analysis: Identify the [M+H]⁺ peak and compare its exact mass to the theoretical value (246.0925 for C₁₄H₁₃FNO₂⁺). The measured mass should be within 5 ppm of the calculated mass.[1]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of molecular bonds. It is an indispensable tool for quickly identifying the presence of key functional groups.[8]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3450 - 3300 | Medium | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3300 - 2500 | Strong, Broad | O-H Stretch | Carboxylic Acid (-COOH) |

| ~3050 | Medium-Weak | C-H Stretch (sp²) | Aromatic Ring |

| ~2950 | Medium-Weak | C-H Stretch (sp³) | Methyl Group (-CH₃) |

| ~1700 | Strong, Sharp | C=O Stretch | Carboxylic Acid (-COOH) [9][10] |

| 1620 - 1580 | Medium | N-H Bend | Primary Amine (-NH₂) |

| 1600, 1480 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1300 - 1100 | Strong | C-F Stretch | Aryl-Fluoride |

| 1300 - 1200 | Medium | C-O Stretch | Carboxylic Acid (-COOH) |

| 960 - 875 | Medium, Broad | O-H Bend (out-of-plane) | Carboxylic Acid Dimer[9] |

Rationale for Predictions

The spectrum is expected to be dominated by a very broad O-H stretch from the hydrogen-bonded carboxylic acid, partially overlapping with the N-H and C-H stretches.[9] A strong, sharp carbonyl (C=O) peak around 1700 cm⁻¹ is the most diagnostic signal for the carboxylic acid. The primary amine will show two distinct N-H stretching bands (symmetric and asymmetric). The C-F bond gives a strong absorption in the fingerprint region.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity and chemical environment of every proton and carbon atom.[12][13][14]

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

DMSO-d₆ is chosen as a solvent due to the presence of the polar carboxylic acid and amine groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Coupling |

| ~12.9 | Broad singlet | 1H | H -OOC | The carboxylic acid proton is highly deshielded and appears as a broad, exchangeable singlet. |

| ~7.85 | t, J ≈ 1.5 Hz | 1H | H-4 | Proton on the benzoic acid ring, meta-coupled to H-2 and H-6. |

| ~7.50 | t, J ≈ 1.5 Hz | 1H | H-6 | Proton on the benzoic acid ring, meta-coupled to H-2 and H-4. |

| ~7.30 | t, J ≈ 8.0 Hz | 1H | H-5' | Proton on the fluoro-phenyl ring, coupled to H-4' and H-6'. |

| ~7.20 | dd, J ≈ 8.0, 2.0 Hz | 1H | H-6' | Proton on the fluoro-phenyl ring, ortho-coupled to H-5' and meta-coupled to H-4'. |

| ~7.10 | ddd, J ≈ 10.0, 8.0, 2.0 Hz | 1H | H-4' | Proton on the fluoro-phenyl ring, coupled to H-5' (ortho), H-6' (meta), and the fluorine atom (³JHF). |

| ~7.05 | t, J ≈ 1.5 Hz | 1H | H-2 | Proton on the benzoic acid ring, meta-coupled to H-4 and H-6. |

| ~5.5 | Broad singlet | 2H | NH ₂ | The amine protons are exchangeable and appear as a broad singlet. |

| ~2.1 | s | 3H | CH ₃ | The methyl protons are a singlet as there are no adjacent protons. |

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~167.5 | C =O | Carboxylic acid carbonyl carbon, highly deshielded. |

| ~160.0 (d, ¹JCF ≈ 245 Hz) | C -F | Carbon directly attached to fluorine shows a large one-bond coupling constant. |

| ~149.0 | C -NH₂ | Carbon attached to the electron-donating amino group. |

| ~142.0 | C -5 | Quaternary carbon attached to the other phenyl ring. |

| ~135.0 | C -1' | Quaternary carbon on the fluoro-phenyl ring. |

| ~131.0 (d, ³JCF ≈ 8 Hz) | C -5' | Carbon meta to fluorine, showing smaller C-F coupling. |

| ~129.0 | C -1 | Quaternary carbon attached to the carboxylic acid group. |

| ~128.0 (d, ⁴JCF ≈ 3 Hz) | C -2' | Quaternary carbon attached to the methyl group. |

| ~125.0 | C -6' | Aromatic CH. |

| ~118.0 | C -6 | Aromatic CH. |

| ~116.0 (d, ²JCF ≈ 22 Hz) | C -4' | Aromatic CH ortho to fluorine. |

| ~115.5 | C -4 | Aromatic CH. |

| ~114.0 | C -2 | Aromatic CH. |

| ~15.0 | C H₃ | Methyl carbon, in the typical aliphatic region. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of the compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[15] Ensure the sample is fully dissolved and free of particulate matter.

-

Instrument Tuning: Place the sample in the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and the magnetic field shimmed to homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A typical experiment involves a 30-degree pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[16]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans are required (typically several hundred to thousands). A relaxation delay of 2-5 seconds is recommended, especially for quaternary carbons.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the ¹H NMR signals and pick peaks for both spectra.

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic analysis lies in the integration of data from multiple techniques.[17][18][19] Each method provides a piece of the puzzle, and together they offer unambiguous structure confirmation.

Caption: Workflow for integrated spectroscopic analysis.

Conclusion

This guide presents a predictive yet scientifically rigorous spectroscopic profile for 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid. The predicted data for MS, IR, and NMR are grounded in established chemical principles and serve as a reliable reference for any researcher working on the synthesis and characterization of this molecule. The provided protocols outline the standard, self-validating procedures necessary to acquire high-quality experimental data, which can then be compared against the benchmarks established herein to achieve unequivocal structural confirmation.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 28). 12.2: Interpreting Mass Spectra. Retrieved from [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Berziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 5229–5244. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved from [Link]

-

Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

-

Berziņš, A., et al. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods... UCL Discovery. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

- Lambert, J. B., & Mazzola, E. P. (2019).

-

OpenStax. (2023, September 20). 12.2 Interpreting Mass Spectra. In Organic Chemistry. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

-

University of Helsinki. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

ResearchGate. (2021). Speciation of Substituted Benzoic Acids in Solution... [Request PDF]. Retrieved from [Link]

-

Chem-Impex. (n.d.). 3-Amino-5-bromobenzoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ACS Publications. (2021). Speciation of Substituted Benzoic Acids in Solution.... Retrieved from [Link]

-

Mr Wakeford. (2020, May 22). Interpreting Mass Spectra - A-level Chemistry [Video]. YouTube. Retrieved from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Problems. Retrieved from [Link]

-

chemeurope.com. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

- Macomber, R. S. (1988).

-

Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

-

University of Bath. (2017, December 4). How to Prepare and Run a NMR Sample [Video]. YouTube. Retrieved from [Link]

-

Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

UCL Discovery. (2021). Speciation of substituted benzoic acids in solution.... Retrieved from [Link]

-

Better World Books. (n.d.). Nuclear Magnetic Resonance Spectroscopy : An Introduction to Principles, Applications, and Experimental Methods. Retrieved from [Link]

-

J Michelle Leslie. (2021, February 3). February 3, 2021 [Video]. YouTube. Retrieved from [Link]

-

virtual Chemistry 3D. (n.d.). 13C NMR predictor. Retrieved from [Link]

-

Wiley-VCH. (n.d.). NMR Spectroscopy - Basic Principles, Concepts, and Applications in Chemistry. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Cheminfo.org. (n.d.). Predict 13C NMR spectra. Retrieved from [Link]

-

Scribd. (n.d.). IR Correlation Table. Retrieved from [Link]

-

AbeBooks. (n.d.). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. Retrieved from [Link]

Sources

- 1. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]

- 2. uni-saarland.de [uni-saarland.de]

- 3. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. Infrared_spectroscopy_correlation_table [chemeurope.com]

- 12. Simulate and predict NMR spectra [nmrdb.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry - Günther, Harald: 9783527330003 - AbeBooks [abebooks.com]

- 15. publish.uwo.ca [publish.uwo.ca]

- 16. ekwan.github.io [ekwan.github.io]

- 17. One moment, please... [chemistrysteps.com]

- 18. youtube.com [youtube.com]

- 19. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid

Foreword: The Criticality of Thermal Stability in Active Pharmaceutical Ingredients

In the landscape of drug development and manufacturing, the thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of its safety, efficacy, and shelf-life. An API's response to thermal stress dictates its formulation strategies, storage conditions, and ultimately, its therapeutic reliability. This guide provides a comprehensive technical overview of the methodologies used to assess the thermal stability and decomposition profile of 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid, a novel aromatic amino acid derivative with potential therapeutic applications. As direct experimental data for this specific molecule is not yet publicly available, this paper will leverage established principles of thermal analysis and data from structurally analogous compounds to present a robust, albeit illustrative, investigation. Our objective is to provide researchers, scientists, and drug development professionals with a foundational understanding of the critical parameters and analytical techniques essential for characterizing the thermal behavior of this and similar compounds.

Understanding the Molecule: Structural and Functional Group Considerations

3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid is a complex organic molecule featuring several functional groups that will influence its thermal behavior:

-

Amino Group (-NH₂): Aromatic amines can be susceptible to oxidation at elevated temperatures.[1] The position of the amino group on the aromatic ring will also impact its reactivity.

-

Carboxylic Acid Group (-COOH): This group is prone to decarboxylation upon heating, a common decomposition pathway for benzoic acid and its derivatives.[2][3][4][5]

-

Fluoro Group (-F): The presence of a fluorine atom can significantly alter the electronic properties of the aromatic ring, potentially enhancing thermal stability by strengthening C-F bonds.

-

Methyl Group (-CH₃): This alkyl group can also influence the molecule's melting point and decomposition profile.

-

Biphenyl System: The two interconnected aromatic rings contribute to the molecule's overall rigidity and may influence its melting behavior and thermal stability.

The interplay of these functional groups dictates the molecule's melting point, decomposition onset temperature, and the nature of its degradation products. A thorough thermal analysis is therefore essential to elucidate these properties.

Core Thermal Analysis Techniques: A Methodological Deep Dive

A multi-faceted approach employing several thermal analysis techniques is crucial for a comprehensive understanding of the thermal stability of 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid.

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6][7][8][9] This technique is fundamental for determining the onset of decomposition and quantifying the mass loss associated with different degradation steps.

-

Sample Preparation: A small, representative sample of 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid (typically 5-10 mg) is accurately weighed into a clean, tared TGA crucible (e.g., alumina or platinum).[8][10]

-

Instrument Setup: The crucible is placed in the TGA furnace.

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative decomposition.[8][9] A flow rate of 20-50 mL/min is common.

-

Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).[7][11]

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC): Detecting Thermal Events

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13][14][15] It is used to determine melting points, glass transitions, and the enthalpy of transitions, providing insights into the physical and chemical changes occurring upon heating.

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into a DSC pan (e.g., aluminum).[12] The pan is then hermetically sealed.

-

Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.

-

Atmosphere: An inert atmosphere, such as nitrogen, is maintained at a constant flow rate.[12]

-

Temperature Program: The sample is heated at a controlled rate, often the same as in the TGA experiment (e.g., 10 °C/min), over a temperature range that encompasses the expected thermal events.

-

Data Acquisition: The differential heat flow to the sample is recorded as a function of temperature.

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Interpretation of Thermal Data: A Hypothetical Case Study

Based on the analysis of structurally similar aminobenzoic acids, we can construct a hypothetical thermal profile for 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid.[2][16]

Hypothetical TGA and DSC Data

| Parameter | Hypothetical Value | Interpretation |

| Melting Point (Tm) | ~180-190 °C | Endothermic event observed in DSC, indicating a phase transition from solid to liquid. |

| Decomposition Onset (Tonset) | ~200-220 °C | The temperature at which significant mass loss begins in the TGA curve. |

| Major Decomposition Step | ~220-350 °C | A significant mass loss in the TGA curve, likely corresponding to decarboxylation. |

| Mass Loss in Major Step | ~18% | Corresponds to the loss of a CO₂ molecule. |

| Final Residue at 600 °C | < 5% | Indicates nearly complete decomposition in an inert atmosphere. |

Proposed Decomposition Pathway

The primary thermal decomposition pathway for many aminobenzoic acids is decarboxylation.[2][4] For 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid, the initial and most significant decomposition step is likely the loss of carbon dioxide from the carboxylic acid group.

Caption: Proposed primary thermal decomposition pathway.

Kinetic Analysis of Decomposition: Quantifying Stability

To gain a deeper, quantitative understanding of the thermal stability, kinetic analysis of the decomposition process can be performed using data from multiple TGA experiments conducted at different heating rates.[6][17]

Flynn-Wall-Ozawa (FWO) Method

The FWO method is an isoconversional model-free method used to determine the activation energy (Ea) of the decomposition reaction as a function of the extent of conversion.[6][18][19][20] The FWO equation is:

ln(β) = ln(AEa / R g(α)) - 5.331 - 1.052 (Ea / RT)

where β is the heating rate, A is the pre-exponential factor, R is the gas constant, g(α) is the integral reaction model, and T is the absolute temperature at a given conversion α. By plotting ln(β) versus 1/T for a constant α, the activation energy can be calculated from the slope of the resulting line.

Kissinger Method

The Kissinger method is another popular technique for determining the activation energy from DSC or DTA data obtained at different heating rates.[17][21][22][23] The Kissinger equation is:

ln(β / Tp²) = ln(AR / Ea) - Ea / RTp

where Tp is the peak temperature of the DSC or DTA curve. A plot of ln(β / Tp²) versus 1/Tp yields a straight line with a slope of -Ea/R.

Influence of Experimental Parameters

It is imperative for researchers to understand that experimental conditions can significantly influence the results of thermal analysis.

-

Heating Rate: Higher heating rates generally shift the decomposition temperatures to higher values.[7][24][25][26][27] A range of heating rates (e.g., 5, 10, 15, and 20 °C/min) should be used for kinetic analysis.

-

Atmosphere: The presence of oxygen can lead to oxidative decomposition, which typically occurs at lower temperatures than thermal decomposition in an inert atmosphere.[9] Using an inert gas like nitrogen or argon is crucial for studying intrinsic thermal stability.

-

Sample Mass and Preparation: A small, representative sample ensures uniform heating and minimizes thermal lag.[10][21]

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for evaluating the thermal stability and decomposition of 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid. Through the synergistic use of TGA and DSC, coupled with kinetic analysis, a detailed understanding of the material's thermal properties can be achieved. While this guide provides a robust theoretical and methodological framework based on analogous compounds, it is crucial that these principles are applied to direct experimental investigation of the target molecule. Future work should focus on obtaining empirical TGA and DSC data for 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid, identifying its decomposition products through techniques such as TGA-MS (Thermogravimetric Analysis-Mass Spectrometry), and performing a thorough kinetic analysis to provide a definitive assessment of its thermal stability. Such data will be invaluable for its progression through the drug development pipeline.

References

- G. G. Z. de Souza, J. D. Ardisson, W. A. A. Macedo, and R. A. S. da Costa, "Thermal Studies on Some Substituted Aminobenzoic Acids," Journal of Thermal Analysis and Calorimetry, vol. 87, no. 3, pp. 753–758, 2007.

- M. Asadieraghi, "Thermal and Kinetic Studies on Biomass Degradation via Thermogravimetric Analysis: A Combination of Model-Fitting and Model-Free Approach," ACS Omega, vol. 6, no. 34, pp. 22205–22218, 2021.

- Hitachi High-Tech Science Corporation, "DSC Measurement of Pharmaceuticals," TA no.79, 2007.

-

TA Instruments, "Practical Aspects of Kinetics Determination by Thermal Analysis," YouTube, Jul. 31, 2015. [Online]. Available: [Link]...

-

Veeprho, "Use of DSC in Pharmaceuticals Drug Characterisation," Aug. 11, 2020. [Online]. Available: [Link]

-

The Madison Group, "Back to Basics: Thermogravimetric Analysis (TGA)," YouTube, Sep. 16, 2020. [Online]. Available: [Link]...

-

News-Medical.Net, "Differential Scanning Calorimetry of Pharmaceuticals," [Online]. Available: [Link]

-

Torontech, "TGA Sample Preparation: A Complete Guide," Oct. 20, 2025. [Online]. Available: [Link]

- Y. Wang, et al., "An Analysis of the Influence of DSC Parameters on the Measurement of the Thermal Properties of Phase-Change Material," Materials, vol. 17, no. 23, p. 5689, 2024.

- S. S. S. Al-Saegh, "Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS," Polymer Degradation and Stability, vol. 77, no. 1, pp. 115-125, 2002.

- R. Taylor, "The thermal decomposition of benzoic acid," Journal of the Chemical Society, Perkin Transactions 2, no. 8, pp. 1287–1290, 1975.

- A. A. Salawu, et al., "Kinetic analysis of TGA data using the Flynn–Wall–Ozawa method at different heating rates," Journal of Thermal Analysis and Calorimetry, vol. 147, no. 1, pp. 499–509, 2022.

- S. Vyazovkin, "Kissinger Method in Kinetics of Materials: Things to Beware and Be Aware of," Molecules, vol. 25, no. 12, p. 2813, 2020.

-

A. A. Boateng, "Thermogravimetric analysis (TGA) curves showing the effect of heating rate during the temperature rising from 230 to 320 °C on carbon residual yield at 800 °C," ResearchGate, [Online]. Available: [Link]

-

Torontech, "Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights," May 19, 2025. [Online]. Available: [Link]

-

M. E. Brown, "Thermal Analysis in Pharmaceutical Research, Development, and Quality Control," AZoM.com, Apr. 18, 2024. [Online]. Available: [Link]

- M. A. Oturan, et al.

- M. Rodica, et al., "Thermal Studies on Some Substituted Aminobenzoic Acids," Journal of Thermal Analysis and Calorimetry, vol. 64, no. 1, pp. 247-254, 2001.

- R. L. Blaine and H. E. Kissinger, "Homer Kissinger and the Kissinger equation," Thermochimica Acta, vol. 540, pp. 1-6, 2012.

-

XRF Scientific, "A Beginner's Guide to Thermogravimetric Analysis," [Online]. Available: [Link]

- M. M. Hoffmann, et al., "Degradation of benzoic acid and its derivatives in subcritical water," Journal of Chromatography A, vol. 1217, no. 43, pp. 6746-6751, 2010.

- J. H. Flynn and L. A. Wall, "General treatment of the thermogravimetry of polymers," Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, vol. 70A, no. 6, pp. 487-523, 1966.

- M. S. Islam, et al., "Effect of Heating Rate on the Pyrolysis Behavior and Kinetics of Coconut Residue and Activated Carbon: A Comparative Study," Energies, vol. 17, no. 18, p. 4341, 2024.

-

TA Instruments, "Differential Scanning Calorimetry (DSC) Theory and Applications," [Online]. Available: [Link]

- H. E. Kissinger, "Reaction Kinetics in Differential Thermal Analysis," Analytical Chemistry, vol. 29, no. 11, pp. 1702–1706, 1957.

-

TA Instruments, "Thermogravimetric Analysis (TGA) Theory and Applications," [Online]. Available: [Link]

-

S. Aboulkas, et al., "Kinetic analysis of TGA data using the Flynn-Wall-Ozawa method at different heating rates," ResearchGate, [Online]. Available: [Link]

-

National Institute of Standards and Technology, "4-Aminobenzoic acid," NIST Chemistry WebBook, [Online]. Available: [Link]

- A. Keller, et al., "Thermal Stability of Amine Compounds and Dichloromethane," Chemical Engineering Transactions, vol. 48, pp. 25-30, 2016.

-

Eawag, "2-Aminobenzoate Degradation Pathway," Eawag-BBD, [Online]. Available: [Link]

- P. Barvincova, et al., "Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives," Journal of Thermal Analysis and Calorimetry, vol. 56, no. 3, pp. 1417-1422, 1999.

- S. A. Mandavgane, et al., "DEGRADATION KINETICS OF P-AMINOBENZOIC ACID BY PEROXIDATION, PHOTO-PEROXIDATION AND PHOTOFENTON PROCESSES," International Journal of Research in Bioscience, Agriculture and Technology, vol. 9, no. 2, pp. 52-57, 2021.

-

VisualLab, "non-isothermal kinetics and DSC curve solutions," [Online]. Available: [Link]

- O. V. Shablykin, et al., "Synthesis and study of the hydrolytic and thermo-oxidative stability of p-(N-β-D-mannopyranosyl)aminobenzoic acid," Chemistry of Natural Compounds, vol. 57, no. 1, pp. 78-83, 2021.

- Y. Wang, et al., "Effects of heating rate on thermal degradation behavior and kinetics of representative thermoplastic wastes," Journal of Thermal Analysis and Calorimetry, vol. 147, no. 1, pp. 511–521, 2022.

- M. V. Madarasz, et al., "Thermogravimetric analysis (TGA)," Bio-protocol, vol. 14, no. 8, p. e4998, 2024.

- A. Al-Absi, et al., "Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes," Energies, vol. 15, no. 1, p. 278, 2022.

-

ResearchGate, "Metabolic pathways of (a) aminobenzoate degradation; (b) benzoate...," [Online]. Available: [Link]

-

Bryan Research & Engineering, LLC, "Amine Thermal Degradation," Apr. 8, 2008. [Online]. Available: [Link]

- V. R. K. Kumar, et al., "ortho and para-aminobenzoic acids," Indian Journal of Chemistry, vol. 44A, pp. 2404-2408, 2005.

- R. F. S. T. Winter, "The gas phase thermal decomposition of Benzoic acid," Memorial University of Newfoundland, 1969.

-

M. M. Hoffmann, et al., "Degradation of Benzoic Acid and its Derivatives in Subcritical Water," ResearchGate, [Online]. Available: [Link]

- Y. Zhang, et al., "THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE," University of Kentucky, 2013.

Sources

- 1. Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. memorial.scholaris.ca [memorial.scholaris.ca]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 9. tainstruments.com [tainstruments.com]

- 10. torontech.com [torontech.com]

- 11. bio-protocol.org [bio-protocol.org]

- 12. hitachi-hightech.com [hitachi-hightech.com]

- 13. veeprho.com [veeprho.com]

- 14. news-medical.net [news-medical.net]

- 15. torontech.com [torontech.com]

- 16. akjournals.com [akjournals.com]

- 17. m.youtube.com [m.youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. chemrxiv.org [chemrxiv.org]

- 20. researchgate.net [researchgate.net]

- 21. Kissinger Method in Kinetics of Materials: Things to Beware and Be Aware of - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. eng.uc.edu [eng.uc.edu]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

The Architectural Versatility of Substituted Aminobenzoic Acids: A Technical Guide to Unlocking Their Therapeutic Potential

Foreword: The Enduring Scaffold of Innovation

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, offering a robust foundation for the design of novel therapeutic agents. Among these, the substituted aminobenzoic acid scaffold stands out for its remarkable versatility and proven track record in drug discovery. From the foundational antibacterial sulfonamides to contemporary multi-targeted agents for neurodegenerative diseases, the inherent reactivity of its amino and carboxylic acid moieties provides a fertile ground for chemical modification and biological optimization. This guide delves into the core principles governing the biological activities of these compounds, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will explore the intricate mechanisms of action, dissect structure-activity relationships, and provide validated experimental protocols to empower the next wave of discovery built upon this enduring and adaptable chemical architecture.

The Aminobenzoic Acid Core: A Chameleon in Medicinal Chemistry

Aminobenzoic acids are aromatic compounds characterized by a benzene ring substituted with both an amino group (-NH₂) and a carboxylic acid group (-COOH). The positional isomers—ortho (2-aminobenzoic acid or anthranilic acid), meta (3-aminobenzoic acid), and para (4-aminobenzoic acid or PABA)—exhibit distinct physicochemical properties that influence their biological activities. PABA, in particular, has been a cornerstone in pharmaceutical research due to its role as a key building block in the synthesis of a wide array of therapeutic molecules.[1][2][3] Its structural flexibility allows for substitutions at both the amino and carboxyl groups, enabling the generation of diverse chemical libraries with a broad spectrum of biological applications.[1][2][3]

The significance of the aminobenzoic acid scaffold is underscored by its presence in over 184 commercially available drugs, highlighting its importance as a fundamental component in drug design.[1] This guide will primarily focus on the derivatives of para-aminobenzoic acid (PABA), given its extensive exploration and documented therapeutic relevance.

A Spectrum of Biological Activities: From Microbes to Neurons

The derivatization of the aminobenzoic acid core has yielded compounds with a remarkable range of biological activities, including antimicrobial, anti-inflammatory, anticancer, antioxidant, and neuroprotective effects.[1][2][3]

Antimicrobial Activity: The Legacy of Folate Synthesis Inhibition

The most classic example of the therapeutic application of PABA analogs is the sulfonamide class of antibiotics. These drugs act as structural mimics of PABA, competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS).[4][5][6] This enzyme is crucial for the incorporation of PABA into dihydropteroic acid, a precursor in the biosynthesis of folic acid.[4][6] As bacteria are incapable of utilizing exogenous folate, the inhibition of this pathway leads to a bacteriostatic effect, halting their growth and proliferation.[4] The linear relationship observed between the concentration of a sulfonamide drug and the amount of PABA required to overcome its effect provides strong evidence for this competitive inhibition mechanism.[5]

Mechanism of Action: Sulfonamide Inhibition of Folate Synthesis

Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides.

The antimicrobial spectrum of PABA derivatives is not limited to sulfonamides. Various other substituted aminobenzoic acids have demonstrated significant antibacterial and antifungal activities.[7] For instance, certain Schiff base derivatives and alkoxybenzaldehyde substituted benzamines have shown potent activity against various bacterial and fungal strains.[7][8]

Anti-inflammatory and Anticancer Activities: Targeting Key Signaling Pathways

Chronic inflammation is a key driver in the development and progression of many cancers.[9] Substituted aminobenzoic acids have emerged as promising candidates for targeting this cancer-related inflammation. For example, hydrazide derivatives of PABA have demonstrated notable anti-inflammatory and anticancer properties.[9] These compounds have been shown to inhibit the production of nitric oxide (NO) and modulate pro-inflammatory and pro-tumoral signaling pathways such as IL-6/STAT3 and TNFα/NFκB.[9]

The anticancer potential of PABA derivatives also extends to their role as antifolates, similar to methotrexate, which contains a p-aminobenzoic acid moiety.[7] These compounds can interfere with folate metabolism in cancer cells, which have a high demand for nucleotides for DNA synthesis and replication.

Table 1: Anticancer Activity of Selected PABA Analogs

| Compound/Analog | Cancer Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| PABA-derivatized moiety | Various cancer cell lines | IC50 | Varies | [8] |

| Hydrazide derivative (DAB-1) | Murine Bladder Cancer | Anticancer activity | Significant in preclinical models | [9] |

| Hydrazide derivative (DAB-2-28) | - | Inhibition of NO production | Greater than DAB-1 |[9] |

Neuroprotective Effects: A Multi-pronged Approach to Neurodegeneration

Recent studies have highlighted the potential of PABA and its derivatives in the management of neurodegenerative disorders like Alzheimer's disease.[1][10] The therapeutic strategy often involves a multi-target approach. Certain novel methylene-aminobenzoic acid and tetrahydroisoquinolynyl-benzoic acid derivatives have been designed and synthesized as dual inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs).[10]

AChE is a key enzyme in the cholinergic system, and its inhibition increases the levels of the neurotransmitter acetylcholine, which is depleted in Alzheimer's disease.[1] Carbonic anhydrases are also emerging as important targets in Alzheimer's therapy. The ability of a single molecule to modulate both of these targets represents a promising strategy for treating this complex disease.[10] Furthermore, PABA has been shown to exhibit anti-inflammatory and antioxidant properties within the central nervous system, potentially by modulating neurotransmitter systems and reducing the production of pro-inflammatory cytokines like IL-1β and TNF-α.[11][12]

Experimental Workflow: Screening for Multi-Target AChE and hCA Inhibitors

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Aminobenzoic acid? [synapse.patsnap.com]

- 5. STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS : I. THE RELATION OFp-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense [explorationpub.com]

- 12. researchgate.net [researchgate.net]

The Strategic Imperative of Fluorine in Benzoic Acid-Based Drug Discovery: A Technical Guide

Foreword: The Subtle Power of a Single Atom

In the intricate world of medicinal chemistry, the substitution of a single hydrogen atom with fluorine can be a transformative event. This seemingly minor alteration to a molecule's architecture can profoundly enhance its therapeutic potential, turning a moderately active compound into a blockbuster drug. When this strategy is applied to the benzoic acid scaffold—a privileged structure renowned for its versatility—the results are often remarkable. This technical guide provides an in-depth exploration of the multifaceted role of fluorine substitution in modulating the bioactivity of benzoic acid derivatives. We will delve into the fundamental physicochemical principles, explore diverse therapeutic applications, and provide practical, field-proven experimental protocols for researchers, scientists, and drug development professionals. Our journey will be one of causality, understanding not just what to do, but why specific experimental choices are made to harness the full potential of this powerful chemical tool.

The Physicochemical Impact of Fluorine: More Than Just an Electronegative Atom

The unique properties of the fluorine atom are the bedrock of its strategic importance in drug design. Its high electronegativity, small size, and the strength of the carbon-fluorine (C-F) bond collectively influence a molecule's behavior in a biological system.[1][2][3]

Modulating Acidity (pKa) and its Pharmacokinetic Consequences

Fluorine's potent electron-withdrawing inductive effect significantly impacts the acidity of the benzoic acid moiety.[2][4] By placing fluorine atoms on the aromatic ring, the pKa of the carboxylic acid group is lowered, making it more acidic.[4] This has profound implications for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4] A lower pKa can alter the ionization state of the molecule at physiological pH, which in turn affects its ability to cross cellular membranes and interact with its biological target.[4]

Table 1: Effect of Fluorine Substitution on the pKa of Benzoic Acid

| Compound | pKa |

| Benzoic Acid | 4.20 |

| 2-Fluorobenzoic Acid | 3.27 |

| 3-Fluorobenzoic Acid | 3.87 |

| 4-Fluorobenzoic Acid | 4.14 |

Note: pKa values are approximate and can vary slightly depending on the measurement conditions.

The position of the fluorine atom is critical. An ortho-substitution has the most pronounced effect on acidity due to the proximity of the electron-withdrawing fluorine to the carboxylic acid group.

The Lipophilicity Paradox: A Context-Dependent Parameter

The influence of fluorine on lipophilicity is more nuanced and often counterintuitive.[4][5] While fluorine is highly electronegative, the C-F bond is also highly polarized. A single fluorine substitution on an aromatic ring can increase lipophilicity, while polyfluorination, particularly in alkyl groups, tends to decrease it.[6] This modulation of lipophilicity is a key tool for optimizing a drug's ability to traverse biological membranes and reach its site of action.[2][3]

Enhancing Metabolic Stability: The Strength of the C-F Bond

One of the most significant advantages of incorporating fluorine is the enhanced metabolic stability it confers.[2][3] The C-F bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[7] By strategically placing fluorine at sites susceptible to metabolic attack, the in vivo half-life of a drug can be significantly extended, leading to improved pharmacokinetic profiles.[3][8]

Therapeutic Applications of Fluorinated Benzoic Acid Derivatives

The versatile benzoic acid scaffold, when augmented with fluorine, has given rise to a wide array of bioactive compounds across numerous therapeutic areas.[1]

Anti-inflammatory Agents: Targeting COX-2

A notable application of fluorinated benzoic acid derivatives is in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain.[9][10] The fluorine substituents can enhance the binding affinity and selectivity of these compounds for the COX-2 enzyme over the COX-1 isoform, thereby reducing the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[10] For instance, fluorobenzoylated di- and tripeptides have been investigated as potent COX-2 inhibitors.[11]

Anticancer Therapeutics: Inducing Apoptosis and Beyond

Fluorinated benzoic acid derivatives have emerged as promising candidates in oncology.[1][12] These compounds can exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) in cancer cells.[1] The presence of fluorine can enhance the compound's ability to penetrate cancer cells and interact with intracellular targets.[4] Gallic acid, a trihydroxylated benzoic acid derivative, is known to retard cancer cell growth, and fluorination can potentially enhance such activities.[13]

Antibacterial Agents: Disrupting Essential Bacterial Pathways

In the fight against bacterial infections, fluorinated benzoic acid derivatives have shown significant promise.[1] Certain derivatives function by inhibiting the bacterial fatty acid biosynthesis (FAB) pathway, which is essential for the formation of bacterial cell membranes and is absent in humans, making it an attractive and selective target.[1] The incorporation of fluorine can improve the compound's penetration into bacterial cells and its binding to the target enzymes within the FAB pathway.[4]

Rational Drug Design and Synthesis Strategies

The successful development of fluorinated benzoic acid derivatives hinges on a deep understanding of structure-activity relationships (SAR) and the application of efficient synthetic methodologies.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the biological activity of these compounds.[14][15] The position and number of fluorine atoms, as well as the nature of other substituents on the benzoic acid ring, all play a critical role in determining the compound's potency, selectivity, and pharmacokinetic properties. For example, in a series of fluorinated benzenesulfonamides designed as inhibitors of amyloid-β aggregation, the specific arrangement of the benzenesulfonamide, a hydrophobic substituent, and the benzoic acid was found to be essential for activity.[14]

Synthetic Workflows: From Precursors to Bioactive Molecules

The synthesis of fluorinated benzoic acid derivatives can be approached in two primary ways: direct fluorination of a benzoic acid core or building the molecule from a fluorinated precursor.[1] A common and practical approach involves the derivatization of commercially available fluorobenzoic acids.[1]

Caption: A generalized workflow for the synthesis and evaluation of fluorinated benzoic acid derivatives.

Key Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of fluorinated benzoic acid derivatives, grounded in established methodologies.

Protocol: Synthesis of Ethyl 4-Fluorobenzoate

Objective: To synthesize an ester precursor from 4-fluorobenzoic acid for subsequent derivatization.

Materials:

-

4-Fluorobenzoic acid (15 g)

-

Absolute ethanol (60 mL)

-

Concentrated sulfuric acid (7.5 mL)

-

10% Sodium carbonate solution

-

Ethyl acetate

-

n-Hexane

-

250 mL Round bottom flask

-

Condenser

-

Heating mantle

-

Separating funnel

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

Add 15 g of 4-fluorobenzoic acid to a 250 mL round bottom flask.[1]

-

Dissolve the acid in 60 mL of absolute ethanol.[1]

-

Carefully add 7.5 mL of concentrated H₂SO₄ to the mixture while shaking.[1]

-

Attach a condenser and reflux the mixture for 7-8 hours using a heating mantle.[1]

-

Monitor the reaction progress periodically using TLC with an ethyl acetate/n-hexane mobile phase.[1]

-

After completion, allow the mixture to cool to room temperature.[1]

-

Neutralize the unreacted acid by adding a 10% Na₂CO₃ solution until effervescence ceases.[1]

-

Transfer the solution to a separating funnel for extraction of the ethyl 4-fluorobenzoate product with ethyl acetate.[1]

Protocol: In Vitro Antibacterial Activity Assay (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of synthesized fluorinated benzoic acid derivatives against bacterial strains.

Materials:

-

Synthesized compounds

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate to achieve a range of concentrations.

-

Prepare a bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

-

Add the bacterial inoculum to each well containing the test compound.

-

Include positive (bacteria in MHB without compound) and negative (MHB alone) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanistic Insights: How Fluorine Influences Biological Action

Understanding the mechanism of action at a molecular level is paramount for rational drug design.

Inhibition of Bacterial Fatty Acid Biosynthesis

As previously mentioned, a key mechanism for some fluorinated benzoic acid derivatives is the inhibition of the bacterial FAB pathway.[1] This targeted inhibition effectively halts bacterial growth by preventing the formation of essential cell membrane components.[1]

Caption: Inhibition of the bacterial Fatty Acid Biosynthesis (FAB) pathway.

Induction of Apoptosis in Cancer Cells

In the context of cancer, many benzoic acid derivatives, including their fluorinated counterparts, function by inducing apoptosis.[1] These compounds can activate intrinsic or extrinsic apoptotic pathways, ultimately leading to the activation of caspases, the executioner enzymes of cell death.[1] This results in the selective elimination of malignant cells.[1]

Caption: Logical flow for the induction of apoptosis by an anticancer agent.

Future Perspectives and Conclusion

The strategic incorporation of fluorine into benzoic acid derivatives continues to be a highly fruitful area of research in drug discovery. The ability to fine-tune physicochemical properties and enhance bioactivity through fluorination provides a powerful tool for medicinal chemists. Future advancements in synthetic fluorination methods will undoubtedly expand the chemical space available for exploration, leading to the development of novel therapeutics with improved efficacy and safety profiles. The principles and protocols outlined in this guide serve as a foundation for researchers to confidently navigate the exciting and impactful field of fluorinated pharmaceuticals.

References

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central. [Link]

-

Fluorine in drug discovery: Role, design and case studies. [Link]

-

Importance of Fluorine in Benzazole Compounds. PMC - NIH. [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]

-

Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. [Link]

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. American Chemical Society. [Link]

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. NIH. [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PMC - PubMed Central. [Link]

-

Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

-

The role of fluorine in medicinal chemistry. [Link]

-

Synthesis and evaluation of fluorobenzoylated di- and tripeptides as inhibitors of cyclooxygenase-2 (COX-2). PubMed. [Link]

-

Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC - NIH. [Link]

-

A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. MDPI. [Link]

-

Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. NIH. [Link]

-

COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic. [Link]

-

Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). ACS Publications. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 10. my.clevelandclinic.org [my.clevelandclinic.org]

- 11. Synthesis and evaluation of fluorobenzoylated di- and tripeptides as inhibitors of cyclooxygenase-2 (COX-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. preprints.org [preprints.org]

- 13. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid

Introduction

3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid is a valuable building block in medicinal chemistry and materials science. Its unique trifunctionalized aromatic core, featuring an amino group, a carboxylic acid, and a substituted phenyl ring, makes it an important intermediate for the synthesis of a wide range of complex molecules, including pharmaceuticals and functional materials. This document provides a comprehensive guide for the synthesis of this target molecule from commercially available precursors, detailing the underlying chemical principles and offering robust, step-by-step protocols for its preparation.

The synthetic strategy hinges on a two-step sequence: a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the biaryl backbone, followed by a chemoselective reduction of a nitro group to the desired amine. This approach offers high efficiency and functional group tolerance, making it a reliable method for accessing this and structurally related compounds.

Synthetic Strategy Overview

The synthesis commences with the coupling of two key precursors: 3-bromo-5-nitrobenzoic acid and (3-fluoro-2-methylphenyl)boronic acid . The carbon-carbon bond formation is achieved via a Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for constructing biaryl systems.[1] The subsequent and final step involves the selective reduction of the nitro group on the resulting intermediate, 5-(3-fluoro-2-methylphenyl)-3-nitrobenzoic acid , to yield the target amine. Catalytic hydrogenation is the method of choice for this transformation due to its high chemoselectivity, preserving the carboxylic acid functionality.[2]

The overall synthetic workflow is depicted below:

Caption: Overall synthetic workflow for 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid.

Experimental Protocols

Part 1: Synthesis of 5-(3-fluoro-2-methylphenyl)-3-nitrobenzoic acid via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoborane and an organohalide. In this step, the aryl bromide (3-bromo-5-nitrobenzoic acid) is coupled with the arylboronic acid ((3-fluoro-2-methylphenyl)boronic acid) in the presence of a palladium catalyst and a base. The base is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[1]

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 3-bromo-5-nitrobenzoic acid | 246.02 | 1.0 | 246 mg |

| (3-fluoro-2-methylphenyl)boronic acid | 153.95 | 1.2 | 185 mg |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 58 mg |

| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 415 mg |

| 1,4-Dioxane | - | - | 10 mL |

| Water (degassed) | - | - | 2 mL |

Protocol:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-nitrobenzoic acid (246 mg, 1.0 mmol), (3-fluoro-2-methylphenyl)boronic acid (185 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the flask.

-

Solvent Addition: Add 1,4-dioxane (10 mL) and degassed water (2 mL) to the reaction mixture.

-

Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add 20 mL of water and acidify the mixture to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-(3-fluoro-2-methylphenyl)-3-nitrobenzoic acid as a solid.

Part 2: Synthesis of 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid via Nitro Group Reduction

The chemoselective reduction of the nitro group in the presence of a carboxylic acid is achieved through catalytic hydrogenation. Palladium on activated carbon (Pd/C) is an effective catalyst for this transformation, and hydrogen gas serves as the reducing agent. This method is highly efficient and generally proceeds with excellent yields.[2][3]

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 5-(3-fluoro-2-methylphenyl)-3-nitrobenzoic acid | 291.24 | 1.0 | 291 mg |

| Palladium on Carbon (10 wt. %) | - | - | ~30 mg |

| Methanol | - | - | 20 mL |

| Hydrogen (H₂) gas | - | - | Balloon |

Protocol:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-(3-fluoro-2-methylphenyl)-3-nitrobenzoic acid (291 mg, 1.0 mmol) in methanol (20 mL).

-

Catalyst Addition: Carefully add 10% palladium on carbon (~30 mg, ~10 mol% by weight of the substrate) to the solution.

-

Hydrogenation:

-

Secure a hydrogen-filled balloon to the flask.

-

Evacuate the flask and backfill with hydrogen from the balloon. Repeat this process three times to ensure the atmosphere is saturated with hydrogen.

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (balloon pressure) for 4-6 hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.

-

-

Work-up:

-

Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the final product as a solid.

Data and Characterization

The successful synthesis of the target compound and its intermediate should be confirmed by standard analytical techniques.

Expected Characterization Data for 5-(3-fluoro-2-methylphenyl)-3-nitrobenzoic acid:

-

¹H NMR: Resonances corresponding to the aromatic protons of both phenyl rings and the methyl group. The chemical shifts will be influenced by the electron-withdrawing nitro and carboxylic acid groups.

-

¹³C NMR: Signals for all carbon atoms in the molecule, including the quaternary carbons and the carboxyl carbon.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of C₁₄H₁₀FNO₄.

Expected Characterization Data for 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid:

-

¹H NMR: The appearance of a broad singlet corresponding to the -NH₂ protons and a shift in the aromatic proton signals compared to the nitro intermediate.

-

¹³C NMR: A shift in the chemical shifts of the carbon atoms attached to the newly formed amino group.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of C₁₄H₁₂FNO₂.

-

Infrared (IR) Spectroscopy: Characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹ and the C=O stretch of the carboxylic acid around 1700 cm⁻¹.

Troubleshooting and Safety Considerations

-

Suzuki-Miyaura Coupling:

-

Low Yield: Ensure all reagents are dry and the reaction is performed under a strictly inert atmosphere. The palladium catalyst should be of good quality. Varying the base, solvent, or ligand might be necessary to optimize the yield.

-

Side Reactions: Protodeboronation of the boronic acid can be a side reaction. Using a stronger base or anhydrous conditions can sometimes mitigate this.

-

-

Nitro Group Reduction:

-

Incomplete Reaction: Ensure the catalyst is active and the hydrogen supply is sufficient. Increasing the reaction time or hydrogen pressure might be necessary.

-

Catalyst Handling: Palladium on carbon is flammable when dry and in the presence of air. Handle with care and preferably wet with a solvent.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Palladium catalysts can be pyrophoric. Handle with care.

-

Hydrogen gas is flammable. Ensure there are no ignition sources nearby during the hydrogenation step.

Conclusion

The described two-step synthetic route provides a reliable and efficient method for the preparation of 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid. The use of the well-established Suzuki-Miyaura coupling and catalytic hydrogenation ensures high yields and purity of the final product. These detailed protocols and application notes should serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483.

- Taft, B. R.; Llaveria, J.; et al. Catalytic Hydrogenation of Nitroarenes: A Review. Organic Process Research & Development, 2014, 18 (10), 1274–1285.

-

Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

Sources

Multi-Step Synthesis Protocols for 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a detailed, two-step synthetic protocol for the preparation of 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid, a valuable biphenyl carboxylic acid building block in medicinal chemistry and materials science. The synthesis leverages a robust and scalable Suzuki-Miyaura cross-coupling reaction to construct the core biaryl framework, followed by a clean and efficient catalytic hydrogenation to reduce a nitro group precursor to the final amine. This guide is designed for chemistry professionals, offering in-depth procedural details, explanations of experimental choices, and characterization data to ensure reproducible and high-yielding results.

Introduction: Strategic Approach to a Biaryl Amine

3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid (CAS No: 1261948-82-6) is an important synthetic intermediate whose structural motifs are prevalent in pharmacologically active compounds and advanced materials.[1] The molecule's architecture, featuring a substituted biphenyl core, necessitates a strategy that can reliably form a carbon-carbon bond between two aromatic rings.

Our selected synthetic strategy is a convergent two-step process:

-

Formation of the Biaryl Core: A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is employed. This reaction is renowned for its functional group tolerance, mild reaction conditions, and high yields in constructing C(sp²)-C(sp²) bonds.[2] We will couple 3-bromo-5-nitrobenzoic acid with (3-fluoro-2-methylphenyl)boronic acid. The nitro group serves as a stable precursor to the desired amine, preventing potential side reactions that a free amine might undergo under coupling conditions.

-

Installation of the Amino Group: The nitro group of the biphenyl intermediate is reduced to the primary amine. Catalytic hydrogenation is chosen for this transformation due to its high efficiency, clean conversion, and simple work-up, avoiding the use of stoichiometric heavy metal reductants.[3]

This approach ensures a high overall yield and facilitates straightforward purification of both the intermediate and the final product.

Overall Synthetic Workflow

The two-step synthesis is visualized below, proceeding from commercially available starting materials to the final target molecule.

Caption: Overall two-step synthesis pathway.

Part 1: Suzuki-Miyaura Coupling for Biaryl Core Synthesis

Mechanistic Rationale

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating C-C bonds.[4] The catalytic cycle, shown below, is a well-understood process involving a palladium(0) active species.

Key Steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the 3-bromo-5-nitrobenzoic acid, forming a Pd(II) complex.[5]

-

Transmetalation: The boronic acid, activated by a base (e.g., carbonate), transfers its organic group (3-fluoro-2-methylphenyl) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst to continue the cycle.[5]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

Application Notes and Protocols for the Catalytic Hydrogenation of Substituted Nitrobenzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Enduring Importance of Aromatic Amine Synthesis

The reduction of substituted nitrobenzoic acids to their corresponding aminobenzoic acids is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries. These resulting aromatic amines are indispensable building blocks for a vast array of molecules, from active pharmaceutical ingredients (APIs) and dyes to specialized polymers. The catalytic hydrogenation of the nitro group offers a highly efficient and atom-economical route to these valuable anilines. However, the presence of both a deactivating carboxylic acid group and other potentially reactive substituents on the aromatic ring presents unique challenges in achieving high yields and, crucially, maintaining chemoselectivity.

This comprehensive guide provides an in-depth exploration of the methodologies for the catalytic hydrogenation of substituted nitrobenzoic acids. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to navigate the complexities of this reaction, optimize conditions for specific substrates, and ensure safe and reproducible outcomes. We will delve into the mechanistic underpinnings of catalyst selection, the influence of reaction parameters, and provide detailed, field-proven protocols for a variety of substrates.

Core Principles of Catalytic Hydrogenation of Nitroaromatics

Catalytic hydrogenation is a heterogeneous process involving the reaction of a substrate with molecular hydrogen on the surface of a solid catalyst. The general transformation of a nitro group to an amine involves the transfer of six hydrogen atoms and the elimination of two molecules of water.

The reaction is understood to proceed through a series of intermediates, as first proposed by Haber. This pathway involves the initial reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine, which is then finally converted to the amine.[1]

dot graph "Haber_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Substituted_Nitrobenzoic_Acid [label="Substituted Nitrobenzoic Acid (Ar-NO2)"]; Nitroso_Intermediate [label="Nitroso Intermediate (Ar-NO)"]; Hydroxylamine_Intermediate [label="Hydroxylamine Intermediate (Ar-NHOH)"]; Substituted_Aminobenzoic_Acid [label="Substituted Aminobenzoic Acid (Ar-NH2)"];

Substituted_Nitrobenzoic_Acid -> Nitroso_Intermediate [label="+2H"]; Nitroso_Intermediate -> Hydroxylamine_Intermediate [label="+2H"]; Hydroxylamine_Intermediate -> Substituted_Aminobenzoic_Acid [label="+2H"]; } caption="Figure 1: Simplified Haber pathway for nitro group reduction."

An alternative "condensation pathway" can also occur, where the nitroso and hydroxylamine intermediates react to form azoxy, azo, and hydrazo species, which are then subsequently reduced to the final amine product.[2] The prevalence of each pathway is influenced by the catalyst, substrate, and reaction conditions.

The Pillars of a Successful Hydrogenation: Catalyst, Solvent, and Conditions

The outcome of a catalytic hydrogenation is a delicate interplay between the choice of catalyst, the solvent system, and the reaction parameters (temperature, pressure, and agitation).

Catalyst Selection: The Heart of the Transformation

The choice of catalyst is paramount in achieving efficient and selective hydrogenation. The most commonly employed catalysts are noble metals supported on a high-surface-area material, typically activated carbon.

-

Palladium on Carbon (Pd/C): This is the workhorse catalyst for nitro group reductions due to its high activity, good selectivity, and cost-effectiveness.[3] It is generally effective for a wide range of substituted nitroaromatics. However, it can be prone to causing dehalogenation in substrates containing chloro, bromo, or iodo substituents.[4]

-

Platinum-based Catalysts (Pt/C, PtO₂, Pt-V/C): Platinum catalysts are often more active than palladium and can be effective at lower temperatures and pressures.[5] They are particularly useful when palladium catalysts show low activity. Modified platinum catalysts, such as those with vanadium promoters, have shown excellent selectivity in the hydrogenation of halogenated nitroaromatics, minimizing dehalogenation.[6]

-

Raney® Nickel (Raney Ni): This is a cost-effective alternative to precious metal catalysts and is particularly useful for substrates where dehalogenation is a concern.[7] However, Raney Ni can be less selective for other functional groups and is pyrophoric, requiring careful handling.[7]

-

Rhodium (Rh) and Ruthenium (Ru): These catalysts are generally very active for the reduction of aromatic rings and are less commonly used for the selective reduction of nitro groups when the aromatic ring needs to be preserved.[8]

The Role of the Solvent: More Than Just a Medium